

# 3-Chloro-2,4,6-trifluorobenzaldehyde material safety data sheet

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## Compound of Interest

Compound Name: 3-Chloro-2,4,6-trifluorobenzaldehyde

CAS No.: 1160573-14-7

Cat. No.: B2543934

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## Technical Guide: 3-Chloro-2,4,6-Trifluorobenzaldehyde

CAS: 1160573-14-7 | Formula:  $C_7H_2ClF_3O$  | Role: Advanced Fluorinated Intermediate

### Executive Summary

This technical guide provides a comprehensive operational framework for the handling, safety, and synthetic application of **3-Chloro-2,4,6-trifluorobenzaldehyde**. As a highly functionalized aromatic aldehyde, this compound serves as a critical "privileged structure" in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals. Its unique substitution pattern—combining a reactive aldehyde handle with an electron-deficient, poly-fluorinated ring—offers distinct synthetic opportunities but demands rigorous safety protocols due to its lachrymatory potential and susceptibility to auto-oxidation.

## Part 1: Physicochemical Profile & Identification

The following data consolidates specific lot-analysis parameters. Always verify against the Certificate of Analysis (CoA) for your specific batch.

Parameter	Specification	Technical Insight
CAS Number	1160573-14-7	Unique identifier for regulatory tracking.[1]
Molecular Weight	194.54 g/mol	High F/Cl content increases density relative to non-halogenated analogs.
Physical State	Solid (Low-melting)	Often appears as a crystalline solid or semi-solid paste depending on purity and ambient temp.
Solubility	Soluble in DCM, THF, EtOAc	High lipophilicity due to trifluoro-substitution; poor water solubility.
Reactivity Class	Electrophile / Oxidizable	The aldehyde is prone to air-oxidation to 3-chloro-2,4,6-trifluorobenzoic acid.

## Part 2: Safety & Toxicology (E-E-A-T)

Core Hazard Directive: Treat this compound as a Lachrymator and Sensitizer. The combination of the aldehyde moiety and halogenated ring facilitates rapid interaction with mucosal membranes.

### 2.1 Hazard Classification (GHS)

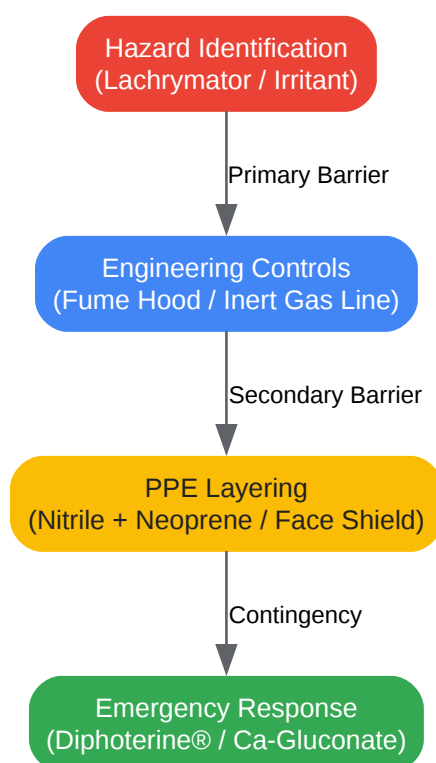
- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
- STOT-SE: Category 3 (May cause respiratory irritation).

## 2.2 Mechanistic Toxicology

- Schiff Base Formation: The aldehyde group reacts reversibly with amine residues in proteins (lysine), leading to sensitization and contact dermatitis.
- Lipophilic Penetration: The three fluorine atoms significantly increase the compound's lipophilicity ( ), allowing it to penetrate the stratum corneum more effectively than non-fluorinated benzaldehydes.
- Hydrofluoric Acid (HF) Potential: While the C-F bond is stable, thermal decomposition or extreme hydrolytic conditions can release fluoride ions. Standard HF safety protocols (calcium gluconate availability) should be considered in high-temperature processing.

## 2.3 Hierarchy of Controls Diagram

The following workflow illustrates the required safety decision matrix before handling.



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Figure 1: Risk mitigation hierarchy prioritizing engineering controls over PPE.

## Part 3: Handling & Storage Protocols

Trustworthiness Note: Aldehydes are notoriously unstable over time. The following protocol ensures shelf-life integrity.

### 3.1 Receipt and Initial QC

Upon receipt, the material typically arrives in a sealed glass ampoule or fluorinated HDPE bottle.

- Visual Inspection: Check for "crusting" around the cap, indicating oxidation to the acid.
- Purity Check: Run a quick  $^1\text{H-NMR}$  or GC-MS.
  - Pass: Distinct aldehyde proton singlet at  $\sim 10.2$  ppm.
  - Fail: Broad carboxylic acid peak (11-13 ppm) indicates significant degradation.

### 3.2 Storage Strategy

- Atmosphere: Strictly Inert. Store under Argon or Nitrogen. Oxygen rapidly converts the aldehyde to the benzoic acid derivative, which is a dead-end for many synthetic pathways.
- Temperature: Refrigerate ( $2^\circ\text{C} - 8^\circ\text{C}$ ). Low temperature retards the autoxidation rate.
- Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas during weighing to prevent trace metal-catalyzed decomposition.

## Part 4: Synthetic Utility & Reactivity

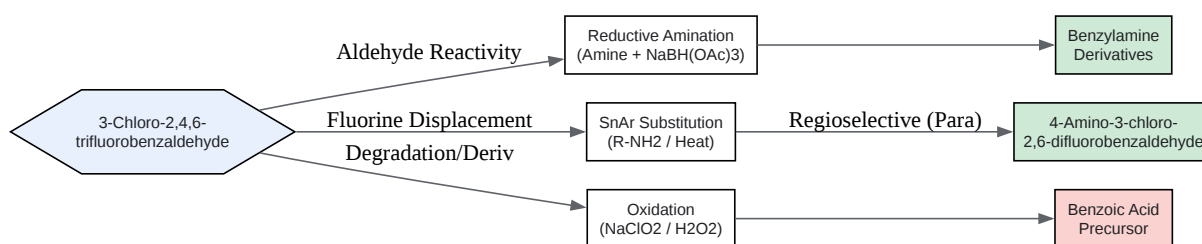
This molecule is a "chassis" for diversity-oriented synthesis. The fluorine atoms act as leaving groups in Nucleophilic Aromatic Substitution (

), while the aldehyde serves as a condensation handle.

### 4.1 Reactivity Logic

- The Aldehyde (C-1): Classic electrophile. Reacts with amines to form imines (Schiff bases) or can be reduced to the benzyl alcohol.
- The Fluorines (C-2, C-4, C-6): The fluorine at C-4 (para) is generally the most activated for due to the electron-withdrawing nature of the aldehyde group (para-activation). However, the C-2/C-6 (ortho) fluorines are also activated.
- The Chlorine (C-3): Provides steric bulk and inductive withdrawal, but is less likely to be displaced than the fluorines under standard conditions.

## 4.2 Synthetic Pathway Visualization



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Figure 2: Divergent synthetic pathways. Path B (

) is highly favored in medicinal chemistry for scaffold decoration.

## Part 5: Emergency Procedures

These protocols are self-validating based on the chemical properties described in Part 1.

Scenario	Immediate Action	Scientific Rationale
Skin Contact	Wash with soap/water for 15 min. Do NOT use organic solvents (ethanol).	Solvents increase skin permeability, driving the fluorinated compound deeper into the dermis.
Eye Contact	Rinse with water or Diphoterine® for 15+ min. Consult ophthalmologist.	Aldehydes denature corneal proteins; immediate dilution is critical to prevent opacity.
Spill (Liquid/Solid)	Cover with vermiculite or sand. Neutralize with dilute bisulfite if available.	Bisulfite forms an adduct with the aldehyde, reducing volatility and lachrymatory effect.
Fire	Use CO <sub>2</sub> , Dry Chemical, or Foam.	Burning produces toxic HCl and HF gases. Self-Contained Breathing Apparatus (SCBA) is mandatory.

## References

- Oakwood Chemical. (n.d.). Safety Data Sheet: **3-Chloro-2,4,6-trifluorobenzaldehyde** (CAS 1160573-14-7).[1] Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Polyfluorinated Benzaldehydes. PubChem. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonized classification and labelling of benzaldehyde derivatives. Retrieved from [\[Link\]](#)

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## Sources

- [1. 3-Chloro-2,4,6-trifluorobenzaldehyde \[oakwoodchemical.com\]](#)
- [2. fishersci.com \[fishersci.com\]](#)
- [3. fishersci.com \[fishersci.com\]](#)
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